molecular formula C12H18Cl2N2O B13890158 7-(4-Piperidyl)-1,3-dihydrofuro[3,4-c]pyridine;dihydrochloride

7-(4-Piperidyl)-1,3-dihydrofuro[3,4-c]pyridine;dihydrochloride

Cat. No.: B13890158
M. Wt: 277.19 g/mol
InChI Key: BZRCQWSHFFKNCL-UHFFFAOYSA-N
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Description

7-(4-Piperidyl)-1,3-dihydrofuro[3,4-c]pyridine; dihydrochloride is a bicyclic heterocyclic compound featuring a fused furopyridine core substituted with a 4-piperidyl group at the 7-position. The dihydrofuro[3,4-c]pyridine scaffold is notable for its role in medicinal chemistry, particularly as a small-molecule inhibitor of lymphocyte perforin, a cytolytic protein implicated in autoimmune diseases and transplant rejection . The compound’s synthesis typically involves aldolization-crotonization reactions under piperidine catalysis, with modifications to the core structure and substituents significantly influencing biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Piperidyl)-1,3-dihydrofuro[3,4-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a piperidine derivative with a suitable pyridine precursor, followed by cyclization to form the furo[3,4-c]pyridine ring system .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates, cyclization reactions, and purification steps. The exact methods can vary depending on the desired scale and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

7-(4-Piperidyl)-1,3-dihydrofuro[3,4-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various alkyl or acyl groups .

Scientific Research Applications

7-(4-Piperidyl)-1,3-dihydrofuro[3,4-c]pyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(4-Piperidyl)-1,3-dihydrofuro[3,4-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Dihydrofuro[3,4-c]pyridine Derivatives

Substituent Effects on Perforin Inhibition

Modifications to the dihydrofuro[3,4-c]pyridine core profoundly impact potency. For example:

  • Methoxy Substitution : Introduction of a 5-methoxy group on the benzofuran moiety enhances activity (IC₅₀ = 2.4 μM) compared to the unsubstituted analogue (IC₅₀ = 8.2 μM) .
  • Core Heteroatom Replacement : Replacing sulfur with oxygen in the furopyridine ring reduces potency, while lactone-to-lactam conversion abolishes activity, highlighting the lactone’s metabolic lability and structural necessity .

Table 1: Activity of Dihydrofuro[3,4-c]pyridine Derivatives

Compound Substituent/Modification IC₅₀ (μM) Key Finding Reference
Unsubstituted dihydrofuropyridine None 8.2 Baseline activity
5-Methoxy analogue 5-OMe on benzofuran 2.4 Enhanced perforin inhibition
Oxygen-replaced core S → O in furopyridine >10 Reduced potency
Lactam analogue Lactone → lactam Inactive Loss of activity

Pyrrolo[3,4-c]pyridine Analogues

Pyrrolo[3,4-c]pyridine-1,3-diones exhibit distinct pharmacological profiles, emphasizing the impact of heterocyclic core variation:

  • Analgesic Activity : Derivatives like 4-alkoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones demonstrate superior analgesic effects in murine models compared to acetylsalicylic acid .

Table 2: Comparison of Furopyridine and Pyrrolopyridine Derivatives

Compound Class Core Structure Key Activity Example IC₅₀/ED₅₀ Reference
Dihydrofuro[3,4-c]pyridines Furopyridine + lactone Perforin inhibition (μM range) 2.4–8.2 μM
Pyrrolo[3,4-c]pyridine-diones Pyrrolopyridine + dione Analgesic (ED₅₀ = 15–30 mg/kg) Superior to aspirin

Piperidyl-Substituted Heterocycles

Piperidyl groups are common in bioactive compounds, but their positioning alters pharmacological outcomes:

  • 7-(4-Piperidyl) Substitution : In the target compound, the piperidyl group at the 7-position optimizes steric and electronic interactions with perforin, a feature absent in analogues like 2-(4-phenylmethyl-piperazinyl)-methyl-pyrrolo[3,4-c]pyridines .
  • Piperazine Derivatives : Compounds like 4-(4-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine hydrochloride (PubChem CID: 146013807) prioritize kinase inhibition over cytolytic activity, underscoring substituent-driven target specificity .

Physicochemical and Metabolic Considerations

  • Metabolic Stability : The lactone in dihydrofuropyridines is prone to hydrolysis, whereas pyrrolopyridine-diones exhibit greater stability due to their rigid, conjugated systems .
  • Solubility : The dihydrochloride salt form of 7-(4-piperidyl)-1,3-dihydrofuro[3,4-c]pyridine enhances aqueous solubility, critical for in vivo efficacy .

Biological Activity

7-(4-Piperidyl)-1,3-dihydrofuro[3,4-c]pyridine; dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound features a furo[3,4-c]pyridine core substituted with a piperidyl group. Its chemical formula is C10H12Cl2N2OC_{10}H_{12}Cl_2N_2O, and it exists as a dihydrochloride salt, enhancing its solubility in aqueous environments.

PropertyValue
Molecular Weight239.12 g/mol
CAS Number2139294-73-6
SolubilitySoluble in water
AppearanceWhite crystalline powder

Antitumor Activity

Recent studies have highlighted the compound's antitumor properties. For instance, it has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study assessing the effects of various derivatives on KYSE70 and KYSE150 cell lines, 7-(4-Piperidyl)-1,3-dihydrofuro[3,4-c]pyridine exhibited notable inhibitory activity.

Table 2: Inhibitory Effects on Cancer Cell Lines

CompoundCell LineIC50 (μg/mL) at 24hIC50 (μg/mL) at 48h
7-(4-Piperidyl)-1,3-dihydrofuro[3,4-c]pyridineKYSE701.4631.329
KYSE1500.8880.655

The compound showed an IC50 value of 0.655μg/mL0.655\,\mu g/mL against KYSE150 cells after 48 hours of treatment, indicating strong antitumor efficacy.

The mechanism by which this compound exerts its biological effects is thought to involve the inhibition of specific molecular targets associated with tumor growth and proliferation. Molecular docking studies suggest that the binding affinity of the compound to key proteins involved in cancer pathways is significant.

Neuroprotective Effects

Additionally, preliminary studies indicate potential neuroprotective effects of the compound. It may modulate neurotransmitter systems and exhibit anti-inflammatory properties that could be beneficial in neurodegenerative conditions.

Properties

Molecular Formula

C12H18Cl2N2O

Molecular Weight

277.19 g/mol

IUPAC Name

7-piperidin-4-yl-1,3-dihydrofuro[3,4-c]pyridine;dihydrochloride

InChI

InChI=1S/C12H16N2O.2ClH/c1-3-13-4-2-9(1)11-6-14-5-10-7-15-8-12(10)11;;/h5-6,9,13H,1-4,7-8H2;2*1H

InChI Key

BZRCQWSHFFKNCL-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=C3COCC3=CN=C2.Cl.Cl

Origin of Product

United States

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